![molecular formula C8H5ClN2O2 B1519177 Ácido 6-cloro-1H-pirrolo[3,2-c]piridina-2-carboxílico CAS No. 800401-54-1](/img/structure/B1519177.png)
Ácido 6-cloro-1H-pirrolo[3,2-c]piridina-2-carboxílico
Descripción general
Descripción
6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is 1S/C8H5ClN2O2/c9-7-2-5-4(3-10-7)1-6(11-5)8(12)13/h1-3,11H,(H,12,13) . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a solid substance . It has a molecular weight of 196.59 and its molecular formula is C8H5ClN2O2 .Aplicaciones Científicas De Investigación
Diseño de fármacos antivirales
La similitud estructural de ácido 6-cloro-1H-pirrolo[3,2-c]piridina-2-carboxílico con las bases de ADN como la adenina y la guanina lo convierte en un andamiaje valioso en el diseño de fármacos antivirales . Su incorporación en moléculas de fármacos puede mejorar su eficacia al imitar los sustratos naturales de las enzimas virales, inhibiendo así la replicación viral.
Agentes anticancerígenos
Los compuestos que contienen el grupo pirrolopiridina se han explorado por su potencial como agentes anticancerígenos. La capacidad de la estructura central para intercalarse en el ADN o inhibir las enzimas clave involucradas en la proliferación de células cancerosas la convierte en un objetivo para el desarrollo de nuevos fármacos quimioterapéuticos .
Actividad antituberculosa
El sistema cíclico pirrolopiridina se encuentra en sustancias con actividad antituberculosa notable. Su presencia en compuestos farmacológicos puede contribuir al tratamiento de la tuberculosis al atacar las enzimas micobacterianas e interferir con el metabolismo de la bacteria .
Aplicaciones antibacterianas y antifúngicas
Los derivados de este compuesto se investigan por sus propiedades antibacterianas y antifúngicas. Pueden actuar sobre diversas cepas bacterianas y fúngicas al interrumpir la síntesis de la pared celular o afectar la síntesis de proteínas, lo que lleva a la muerte de los organismos .
Propiedades antiinflamatorias
La estructura pirrolopiridina se asocia con actividad antiinflamatoria. Se puede utilizar en el desarrollo de fármacos antiinflamatorios no esteroideos (AINE) que reducen la inflamación sin los efectos secundarios comúnmente asociados con los esteroides .
Tratamiento de enfermedades cardiovasculares
Los derivados del ácido 6-cloro-1H-pirrolo[3,2-c]piridina-2-carboxílico se han estudiado por su papel en el tratamiento de enfermedades cardiovasculares. Pueden ayudar a reducir los niveles de glucosa en sangre, lo cual es beneficioso en afecciones como la hiperlipidemia y la hipertensión, comorbilidades comunes en pacientes cardiovasculares .
Cada una de estas aplicaciones demuestra la versatilidad y el potencial del ácido 6-cloro-1H-pirrolo[3,2-c]piridina-2-carboxílico en la investigación científica y el desarrollo de fármacos. Su capacidad para contribuir positivamente a la solubilidad, la polaridad, la lipofilia y la capacidad de enlace de hidrógeno mejora su valor en la química medicinal .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-2-5-4(3-10-7)1-6(11-5)8(12)13/h1-3,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFVERBPAPUYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653337 | |
| Record name | 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
800401-54-1 | |
| Record name | 6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-Bromo-2-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B1519099.png)
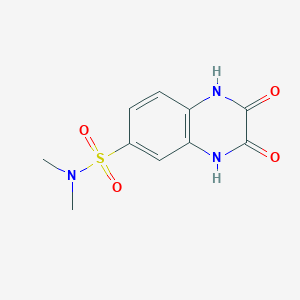
![5-amino-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1519102.png)
![1-(2-aminoethyl)-6-(ethylthio)-N-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1519103.png)

![1-[(4-Bromophenyl)sulfonyl]-4-(2-methoxyethyl)piperazine](/img/structure/B1519106.png)
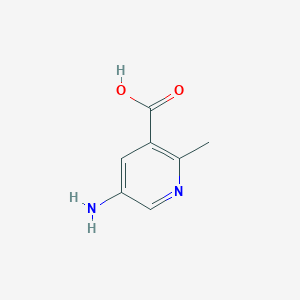
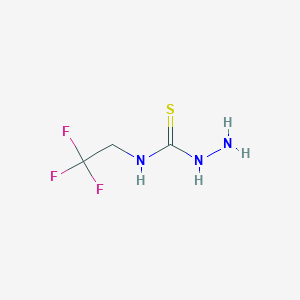

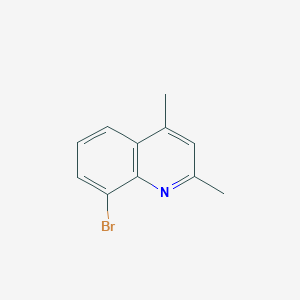
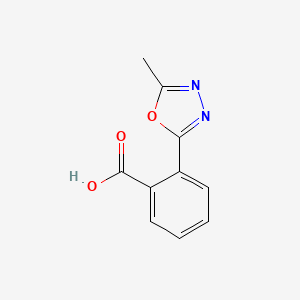
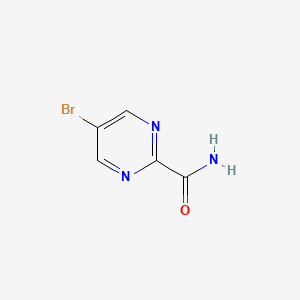
![6-Bromo-5-methyloxazolo[5,4-b]pyridine](/img/structure/B1519117.png)
